2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound featuring a triazine core substituted with piperidine and hydrazine groups, as well as a furan ring with dichlorophenyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. The initial step often includes the preparation of the furan ring with the dichlorophenyl group, followed by the formation of the hydrazine derivative. The final step involves the cyclization reaction to form the triazine core, with piperidine groups being introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the hydrazine and triazine groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan ring, while reduction could lead to amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazole Containing Compounds: Possess a broad range of chemical and biological properties.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis.
Uniqueness
2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential in multiple scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C24H27Cl2N7O |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H27Cl2N7O/c25-19-9-7-8-18(21(19)26)20-11-10-17(34-20)16-27-31-22-28-23(32-12-3-1-4-13-32)30-24(29-22)33-14-5-2-6-15-33/h7-11,16H,1-6,12-15H2,(H,28,29,30,31)/b27-16+ |
InChI Key |
HIZKBLNXOMDPSD-JVWAILMASA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)N5CCCCC5 |
Origin of Product |
United States |
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